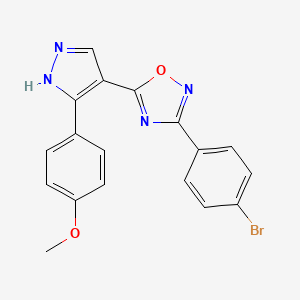

![molecular formula C15H19N3O B2376148 N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide CAS No. 881432-98-0](/img/structure/B2376148.png)

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide, also known as ABT-702, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adenosine kinase inhibitors and has been shown to have a significant impact on various biochemical and physiological processes.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures has been pivotal in understanding the molecular configurations and interactions of various compounds, including those related to benzimidazole derivatives. A notable example is the detailed crystallographic analysis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, which provided insights into its conformation and potential biological activities. The crystal structure elucidation aids in the development of drugs by confirming the predicted molecular geometry and enabling the optimization of interactions with biological targets (Ozbey, S., Kuş, C., & Göker, H., 2001).

Synthesis and Biological Evaluation

In the realm of drug discovery, the synthesis and subsequent biological evaluation of compounds is a critical step. For instance, the development of K-604, a clinical candidate for the treatment of diseases involving overexpression of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcases the application of benzimidazole derivatives in creating therapeutic agents. The structural modification and evaluation process highlight the importance of benzimidazole derivatives in medicinal chemistry, providing a pathway to new drug development (Shibuya, K. et al., 2018).

Green Synthesis and Antimicrobial Activity

The green synthesis of N-substituted benzimidazoles demonstrates the application of these compounds as potential antimicrobial agents. For example, the synthesis of derivatives exhibiting significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) underscores the potential of benzimidazole-based compounds in addressing antibiotic resistance. The exploration of structure-activity relationships to enhance antimicrobial efficacy is an essential research area within the scientific community (Chaudhari, S. et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives also find applications in the field of corrosion inhibition. The study of the electrochemical behavior of imidazoline derivatives for carbon steel corrosion inhibition in acid media exemplifies the practical applications of benzimidazole compounds beyond pharmaceuticals. This research contributes to the development of more effective corrosion inhibitors, highlighting the versatility of benzimidazole derivatives in various industrial applications (Cruz, J. et al., 2004).

Antioxidants for Oil Industry

Benzimidazole derivatives have been evaluated as antioxidants for base oil, demonstrating their potential in enhancing the oxidative stability of lubricants. This application is crucial for the oil industry, where the oxidative degradation of lubricants can lead to increased maintenance costs and equipment failure. The synthesis and evaluation of benzimidazole derivatives as antioxidants represent an important contribution to industrial chemistry, offering solutions for extending the life of base oils (Basta, J. et al., 2017).

properties

IUPAC Name |

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11(2)10-18-14-7-5-4-6-13(14)17-15(18)8-9-16-12(3)19/h4-7H,1,8-10H2,2-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXYFSJHZPNAHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2376065.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)

![N-[2-(2,3-Dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2376070.png)

![N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376071.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2376072.png)

![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate](/img/structure/B2376076.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2376077.png)

![1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2376084.png)